![molecular formula C8H11FN2O2S B1628881 N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide CAS No. 565448-36-4](/img/structure/B1628881.png)
N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide
Overview
Description
N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide, also known as TAK-659, is a chemical compound that has gained attention in the field of cancer research. This compound belongs to the class of kinase inhibitors, which are molecules that target enzymes involved in cell signaling pathways. TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Scientific Research Applications
Molecular Structure and Conformation
The structure of N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide closely resembles other alkyl sulfonanilides, with specific geometric parameters and torsional angles. The molecule's structure allows the amide hydrogen to be available to receptor molecules during biological activity, making it potentially useful in targeted biological applications (Gowda, Foro, & Fuess, 2007).
Chemoselective N-Acylation Reagents
This compound has been involved in the development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which serve as N-acylation reagents with good chemoselectivity. This highlights its potential in facilitating selective chemical reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Crystal Structure Analysis
Research has been conducted to understand the crystal structure of various derivatives of N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide. These studies focus on the nature of intermolecular interactions, helping in the understanding of its physical properties and potential applications in crystal engineering and materials science (Dey et al., 2015).
Computational Studies
Density Functional Theory (DFT) based computational studies have been performed on derivatives of this compound to explore molecular conformation, NMR chemical shifts, and vibrational transitions. Such theoretical studies are essential for predicting the compound's behavior in various environments and could aid in drug design and material science applications (Karabacak, Cinar, & Kurt, 2010).
Synthesis and Anti-inflammatory Activity
There have been studies on the synthesis of novel α-aminophosphonates using N-(4-amino-2-phenoxy phenyl)methanesulfonamide, which showed good anti-inflammatory activity. This suggests potential therapeutic applications of this compound in the development of new anti-inflammatory drugs (Sujatha, Mohan, Subramanyam, & Rao, 2017).
Stereochemical Properties in Biological Reactions
Research has been conducted on the stereoselective microbial reduction of derivatives of this compound, highlighting its potential as a chiral intermediate in the synthesis of biologically active molecules. This aspect could be significant in the development of pharmaceuticals with specific stereochemical requirements (Patel, Banerjee, Mcnamee, & Szarka, 1993).
properties
IUPAC Name |
N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJHDEAXOFVGBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610731 | |
Record name | N-[4-(Aminomethyl)-2-fluorophenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide | |
CAS RN |
565448-36-4 | |
Record name | N-[4-(Aminomethyl)-2-fluorophenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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